腺苷 N1-氧化物

描述

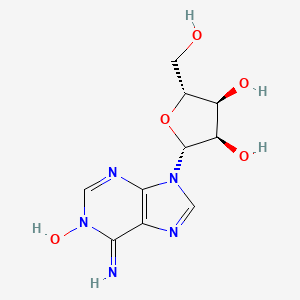

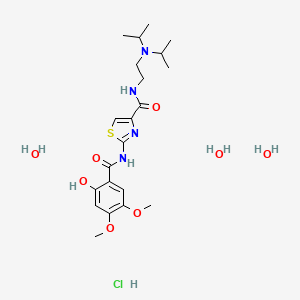

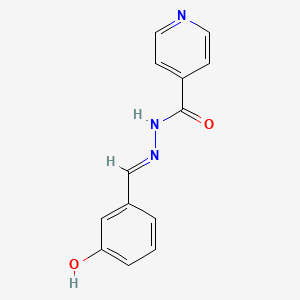

Adenosine N1-oxide is a naturally occurring molecule found in royal jelly. It is an oxidized product of adenosine at the N1 position of the adenine base moiety. Adenosine itself is a potent endogenous anti-inflammatory and immunoregulatory molecule, but its clinical application is limited due to its extremely short half-life in blood. Adenosine N1-oxide, however, is refractory to adenosine deaminase-mediated conversion to inosine, making it more stable and functionally potent .

科学研究应用

Adenosine N1-oxide has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

Chemistry: It serves as a stable analog of adenosine for studying oxidation reactions and the stability of nucleosides.

Biology: Adenosine N1-oxide is used to investigate the anti-inflammatory and immunoregulatory properties of nucleosides.

Medicine: Due to its potent anti-inflammatory effects, adenosine N1-oxide presents potential strategies for the treatment of inflammatory disorders.

作用机制

Target of Action

Adenosine N1-oxide, also known as Adenosine, 1-oxide, primarily targets macrophages . Macrophages are a type of white blood cell that engulfs and digests cellular debris, foreign substances, microbes, and cancer cells in a process called phagocytosis. They play a crucial role in the immune response.

Mode of Action

Adenosine N1-oxide interacts with its targets, the macrophages, by inhibiting the secretion of inflammatory mediators . It does this at much lower concentrations than adenosine and dipotassium glycyrrhizinate .

Biochemical Pathways

The compound affects the PI3K/Akt/GSK-3β signaling pathway . This pathway plays a key role in cellular quiescence, proliferation, cancer, and longevity. Adenosine N1-oxide exerts anti-inflammatory effects through this pathway and promotes osteogenic and adipocyte differentiation .

Pharmacokinetics

It is known that it is refractory to adenosine deaminase-mediated conversion to inosine . This suggests that it may have a longer half-life in the blood compared to adenosine, potentially leading to increased bioavailability.

Result of Action

The result of Adenosine N1-oxide’s action is the inhibition of the secretion of inflammatory mediators by activated macrophages . This leads to a reduction in inflammation. In fact, it has been shown to reduce lethality in lipopolysaccharide (LPS)-induced endotoxin shock .

Action Environment

The environment can influence the action, efficacy, and stability of Adenosine N1-oxide. It is worth noting that Adenosine N1-oxide is found in royal jelly , a substance produced by honey bees, suggesting that it is stable in the environment of a beehive.

生化分析

Biochemical Properties

Adenosine N1-oxide has been found to interact with various enzymes, proteins, and other biomolecules. It has been shown to inhibit the secretion of inflammatory mediators by activated macrophages . It was found to be superior to synthetic adenosine receptor (AR)-selective agonists in suppressing the secretion of a broad spectrum of pro-inflammatory cytokines .

Cellular Effects

Adenosine N1-oxide has significant effects on various types of cells and cellular processes. It inhibits the secretion of inflammatory mediators at much lower concentrations than adenosine when used with peritoneal macrophages and THP-1 cells that were stimulated by LPS plus IFN-γ . It also significantly reduced lethality of LPS-induced endotoxin shock .

Molecular Mechanism

The molecular mechanism of action of Adenosine N1-oxide involves its interaction with various biomolecules. It has been suggested that the up-regulation of the anti-inflammatory transcription factor c-Fos is, at least in part, involved in the Adenosine N1-oxide-induced suppression of pro-inflammatory cytokine secretion .

Temporal Effects in Laboratory Settings

The effects of Adenosine N1-oxide over time in laboratory settings have been studied. It has been found to inhibit secretion of inflammatory mediators at much lower concentrations than adenosine and GK2 when used with peritoneal macrophages and THP-1 cells that were stimulated by LPS plus IFN-γ .

Dosage Effects in Animal Models

The effects of Adenosine N1-oxide vary with different dosages in animal models. Reflecting its potent anti-inflammatory effects in vitro, intravenous administration of Adenosine N1-oxide significantly reduced lethality of LPS-induced endotoxin shock .

Metabolic Pathways

It is known that it is refractory to adenosine deaminase-mediated conversion to inosine .

Transport and Distribution

It is known that it is refractory to adenosine deaminase-mediated conversion to inosine .

Subcellular Localization

It is known that it is refractory to adenosine deaminase-mediated conversion to inosine .

准备方法

Synthetic Routes and Reaction Conditions: Adenosine N1-oxide can be synthesized through the oxidation of adenosine. The specific reaction conditions and reagents used for this oxidation process are not widely documented in the literature. it is known that the oxidation occurs at the N1 position of the adenine base moiety .

Industrial Production Methods: Given its presence in royal jelly, extraction from this natural source could be a potential method for obtaining the compound on a larger scale .

化学反应分析

Types of Reactions: Adenosine N1-oxide primarily undergoes oxidation reactions. It is refractory to adenosine deaminase-mediated conversion to inosine, which is a common metabolic pathway for adenosine .

Common Reagents and Conditions: The specific reagents and conditions for the reactions involving adenosine N1-oxide are not extensively detailed in the available literature. its stability against adenosine deaminase suggests that it may not readily undergo deamination .

Major Products: The major product formed from the oxidation of adenosine is adenosine N1-oxide itself.

相似化合物的比较

Adenosine N1-oxide is structurally similar to adenosine but is functionally more potent due to its stability against adenosine deaminase. Other similar compounds include:

Adenosine: A potent endogenous anti-inflammatory and immunoregulatory molecule with a very short half-life in blood.

Adenosine Monophosphate N1-oxide: Another oxidized product of adenosine, showing similar chemical shifts in the adenine base moiety.

Synthetic Adenosine Receptor Agonists: Compounds such as 2-chloro-N6-cyclopentyladenosine (CCPA), 2-[p-(2-carboxyethyl)phenethylamino]-5’-N-ethylcarboxamideadenosine hydrochloride (CGS21680), and N6-(3-iodobenzyl)adenosine-5’-N-methyluronamide (IB-MECA) are used to study the effects of adenosine receptor activation.

Adenosine N1-oxide’s uniqueness lies in its stability and potent anti-inflammatory effects, making it a valuable compound for research and potential therapeutic applications.

属性

IUPAC Name |

2-(1-hydroxy-6-iminopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N5O5/c11-8-5-9(13-3-15(8)19)14(2-12-5)10-7(18)6(17)4(1-16)20-10/h2-4,6-7,10-11,16-19H,1H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHFLZHVITNUFMV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(N1C3C(C(C(O3)CO)O)O)N=CN(C2=N)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N5O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14215-95-3, 146-92-9, 7013-17-4 | |

| Record name | NSC135656 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=135656 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC128561 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=128561 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC97110 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97110 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC96007 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96007 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[2-[4-[4-(dibutylamino)-5-hydroxy-6-methyloxan-2-yl]oxy-2,5,12-trihydroxy-7-methoxy-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]-2-oxoethyl] pentanoate](/img/structure/B1665465.png)